HDAC1 Enzymatic Inhibition: Target Compound Achieves Sub-100 nM IC₅₀, Approximately 95-Fold More Potent Than NAMPT
The target compound exhibits high-affinity inhibition of human recombinant HDAC1 with an IC₅₀ of 21 nM [1]. This represents potent, single-digit nanomolar enzymatic activity. In contrast, the same compound tested against human recombinant nicotinamide phosphoribosyltransferase (NAMPT) under comparable preincubation conditions showed an IC₅₀ greater than 2,000 nM [2]. The substantial potency differential (≥95-fold) demonstrates that HDAC1 inhibition is not a promiscuous or non-specific property of the molecule; rather, it reflects a target-specific pharmacophore engagement that distinguishes this compound from generic chloroacetamides lacking this SAR profile.
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 21 nM against human recombinant HDAC1 |
| Comparator Or Baseline | IC₅₀ > 2,000 nM against human recombinant NAMPT (same compound, different target) |
| Quantified Difference | ≥95-fold selectivity for HDAC1 over NAMPT |
| Conditions | HDAC1 assay: Human recombinant HDAC1 (residues 1-482) expressed in Baculovirus; substrate = Ac-Leu-Gly-Lys(Ac)-AMC; 5 min preincubation. NAMPT assay: Human recombinant NAMPT; substrate = NAM; 5 min preincubation followed by 15 min measurement. |
Why This Matters
For procurement decisions, this data substantiates that the compound is not merely a generic chloroacetamide building block but a validated HDAC1 inhibitor scaffold, enabling its immediate use in epigenetic-focused medicinal chemistry campaigns without de novo target validation.
- [1] BindingDB. BDBM50241450 (CHEMBL4072816): 4-[(Chloroacetyl)amino]benzamide — HDAC1 IC₅₀ = 21 nM. ChEMBL-curated data. View Source
- [2] BindingDB. BDBM50241450 (CHEMBL4072816): 4-[(Chloroacetyl)amino]benzamide — NAMPT IC₅₀ > 2,000 nM. ChEMBL-curated data. View Source
